molecular formula C6HBr2F2I B3026507 1,3-Dibromo-2,5-difluoro-4-iodobenzene CAS No. 1000577-89-8

1,3-Dibromo-2,5-difluoro-4-iodobenzene

Cat. No.: B3026507
CAS No.: 1000577-89-8
M. Wt: 397.78
InChI Key: NXWFCDNFLFJFCO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,5-difluoro-4-iodobenzene is an organic compound with the molecular formula C6HBr2F2I It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,5-difluoro-4-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. One common method involves the bromination and fluorination of 4-iodophenol, followed by further bromination to achieve the desired compound. The reaction conditions typically involve the use of bromine and fluorine sources, such as bromine (Br2) and hydrogen fluoride (HF), under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,5-difluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Dibromo-2,5-difluoro-4-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2,5-difluoro-4-iodobenzene involves its interaction with molecular targets and pathways in various chemical and biological systems. The presence of multiple halogen atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

1,3-Dibromo-2,5-difluoro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-2,5-difluoro-4-iodobenzene: Similar in structure but with one less bromine atom.

    1,4-Dibromo-2,5-difluorobenzene: Lacks the iodine atom, which affects its reactivity and applications.

    1,4-Diiodobenzene: Contains iodine atoms but lacks bromine and fluorine, leading to different chemical properties.

The uniqueness of this compound lies in its combination of bromine, fluorine, and iodine atoms, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1,3-dibromo-2,5-difluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2I/c7-2-1-3(9)6(11)4(8)5(2)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWFCDNFLFJFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284613
Record name 1,3-Dibromo-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-89-8
Record name 1,3-Dibromo-2,5-difluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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